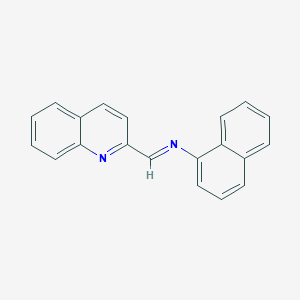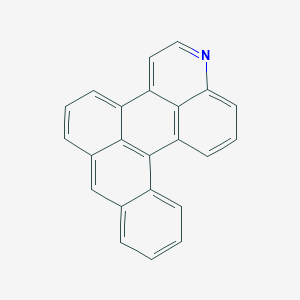![molecular formula C9H11F3N2O2S2 B14370245 N,N-Dimethyl-N'-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide CAS No. 90823-75-9](/img/structure/B14370245.png)
N,N-Dimethyl-N'-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfuric diamide moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide typically involves the reaction of N,N-dimethylamine with 4-(trifluoromethyl)thiophenol in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the sulfur atom, leading to the formation of the sulfuric diamide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfuric diamide to corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N,N-Dimethyl-N’-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to modulation of their activity. The sulfuric diamide moiety may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N’-{4-methylphenyl}sulfuric diamide: Similar structure but lacks the trifluoromethyl group.
N,N-Dimethyl-N’-{4-chlorophenyl}sulfuric diamide: Contains a chlorine atom instead of the trifluoromethyl group.
N,N-Dimethyl-N’-{4-bromophenyl}sulfuric diamide: Features a bromine atom in place of the trifluoromethyl group.
Uniqueness
N,N-Dimethyl-N’-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring robust and reactive compounds.
Properties
CAS No. |
90823-75-9 |
|---|---|
Molecular Formula |
C9H11F3N2O2S2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1-(dimethylsulfamoylamino)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H11F3N2O2S2/c1-14(2)18(15,16)13-7-3-5-8(6-4-7)17-9(10,11)12/h3-6,13H,1-2H3 |
InChI Key |
HNHKVWLDXFGNGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane](/img/structure/B14370173.png)
![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)
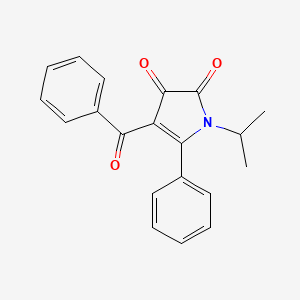

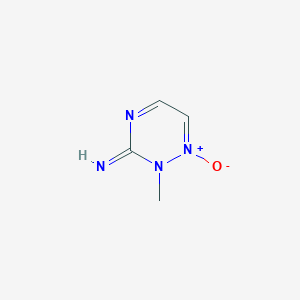
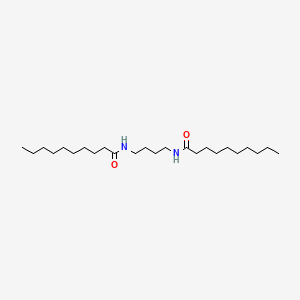
![N-[(Z)-Phenyl(phenylimino)methyl]phosphorimidic trichloride](/img/structure/B14370214.png)
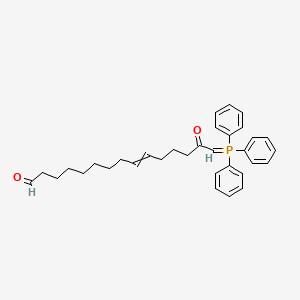
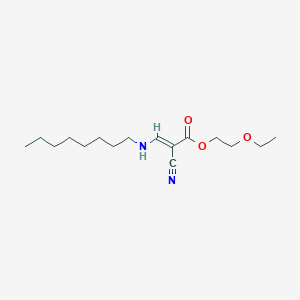
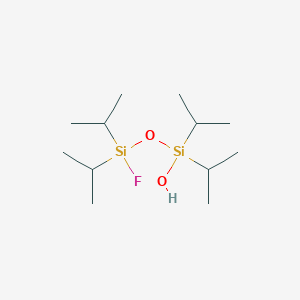
![9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol](/img/structure/B14370240.png)

